molecular formula C28H29BO6 B12101302 methyl 4-[3-(4-methoxycarbonylphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate

methyl 4-[3-(4-methoxycarbonylphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate

Cat. No.: B12101302
M. Wt: 472.3 g/mol
InChI Key: LYMOHKYCYJUUDT-UHFFFAOYSA-N
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Description

Methyl 4-[3-(4-methoxycarbonylphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate: is a complex organic compound that features a boronic ester group. This compound is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[3-(4-methoxycarbonylphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate typically involves the following steps:

    Formation of the Boronic Ester: The boronic ester group is introduced using pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) in the presence of a palladium catalyst. This step is crucial for the subsequent coupling reactions.

    Esterification: The methoxycarbonyl group is introduced through esterification reactions, often using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: For controlled synthesis and high yield.

    Continuous Flow Reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

    Suzuki-Miyaura Cross-Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the functional groups attached to the aromatic rings.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

    Biaryl Compounds: Formed through cross-coupling reactions.

    Oxidized Derivatives: Formed through oxidation reactions.

    Reduced Derivatives: Formed through reduction reactions.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Bioconjugation: Used in the synthesis of bioconjugates for biological studies.

Medicine

    Drug Development:

Industry

    Material Science: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action for methyl 4-[3-(4-methoxycarbonylphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate primarily involves its role as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the boronic ester reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. The boron atom in the boronic ester facilitates the formation of a carbon-boron bond, which is then transformed into a carbon-carbon bond during the reaction.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Another boronic acid derivative used in similar cross-coupling reactions.

    4-Methoxycarbonylphenylboronic Acid: A simpler boronic acid derivative with similar applications.

    Pinacolborane: Used in the synthesis of boronic esters.

Uniqueness

Methyl 4-[3-(4-methoxycarbonylphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate is unique due to its complex structure, which allows for versatile applications in organic synthesis. Its boronic ester group makes it particularly valuable in Suzuki-Miyaura cross-coupling reactions, providing a robust method for forming carbon-carbon bonds.

Properties

Molecular Formula

C28H29BO6

Molecular Weight

472.3 g/mol

IUPAC Name

methyl 4-[3-(4-methoxycarbonylphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate

InChI

InChI=1S/C28H29BO6/c1-27(2)28(3,4)35-29(34-27)24-16-22(18-7-11-20(12-8-18)25(30)32-5)15-23(17-24)19-9-13-21(14-10-19)26(31)33-6/h7-17H,1-6H3

InChI Key

LYMOHKYCYJUUDT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C3=CC=C(C=C3)C(=O)OC)C4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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